Sulfonyl‑to‑Amine Replacement Reduces hERG Liability: Class‑Level Precedent for Methylsulfonyl‑Pyrrolidine Carboxamides
In a congeneric series of pyrrolidine‑based progesterone receptor partial agonists, the basic pyrrolidine amine was converted to a sulfonamide (including a methylsulfonyl‑pyrrolidine variant), carbamate, or amide. This transformation was driven by the need to address serious hERG blockade and high volume of distribution observed with the basic amine progenitors [1]. The methylsulfonyl‑pyrrolidine scaffold therefore carries a class‑level advantage over basic‑amine pyrrolidine analogs with respect to cardiovascular safety risk.
| Evidence Dimension | hERG liability (class‑level observation) |
|---|---|
| Target Compound Data | Methylsulfonyl‑pyrrolidine carboxamide scaffold; specific hERG IC₅₀ not reported for CAS 1797611‑38‑1 |
| Comparator Or Baseline | Basic pyrrolidine amine precursors (progesterone receptor partial agonist series) |
| Quantified Difference | Qualitative mitigation of hERG blockade; no head‑to‑head IC₅₀ available for the target compound |
| Conditions | Literature precedent from Bioorg. Med. Chem. Lett. 20, 371–374 (2010); no direct assay data for the exact compound |
Why This Matters
For procurement decisions involving in‑vitro cardiac safety profiling, the methylsulfonyl‑pyrrolidine carboxamide chemotype is structurally predisposed to lower hERG risk relative to basic‑amine analogs, an advantage that cannot be presumed for other sulfonyl replacements.
- [1] Kallander, L. S. et al. Improving the developability profile of pyrrolidine progesterone receptor partial agonists. Bioorg. Med. Chem. Lett. 20, 371–374 (2010). View Source
